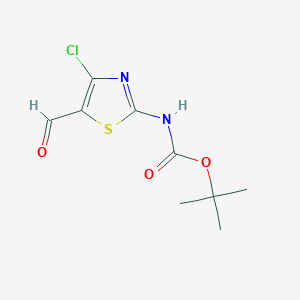
1-Chloro-3-fluoro-2-(2,2,2-trifluoroethyl)benzene
Descripción general
Descripción
1-Chloro-3-fluoro-2-(2,2,2-trifluoroethyl)benzene is a chemical compound with the empirical formula C8H5ClF4. It has a molecular weight of 212.57 . This compound is a solid in form .
Molecular Structure Analysis
The molecular structure of 1-Chloro-3-fluoro-2-(2,2,2-trifluoroethyl)benzene can be represented by the SMILES string FC(F)(F)CC1=C(F)C(Cl)=CC=C1 . The InChI representation is 1S/C8H5ClF4/c9-6-3-1-2-5(7(6)10)4-8(11,12)13/h1-3H,4H2 .
Aplicaciones Científicas De Investigación
Synthesis of Advanced Polymers
Soluble fluoro-polyimides, which exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, have been synthesized by reacting fluorine-containing aromatic diamines with aromatic dianhydrides. This includes compounds derived from reactions involving chloro and fluoro-substituted benzene derivatives, highlighting their utility in creating high-quality and purity polyimide films (Xie et al., 2001).
Mass-Analyzed-Threshold-Ionization Spectroscopy
The ionic properties of halogenated benzene derivatives have been explored using mass-analyzed-threshold-ionization (MATI) spectroscopy. This includes studies on compounds like 1,3-dichloro-2-fluoro-benzene, providing insights into their electronic ground states and vibrational modes (Krüger et al., 2015).
Development of Novel Poly(arylene ether)s
The synthesis of novel 2-trifluoromethyl-activated bisfluoro monomers and their conversion into poly(arylene ether)s showcases the role of fluoro-substituted benzene derivatives in developing polymers with high thermal stability and excellent solubility in a wide range of organic solvents. These materials are promising for applications requiring transparency and flexibility in optical materials (Liaw et al., 2007).
Regiocontrolled Hydroarylation
The regiocontrolled hydroarylation of (trifluoromethyl)acetylenes in superacids, resulting in high yields of 1,1-diaryl-2-trifluoromethylethenes, demonstrates the potential of fluoro-substituted benzene derivatives in synthetic organic chemistry. This process facilitates the synthesis of CF3-substituted aromatic compounds, which are valuable in medicinal chemistry and materials science (Alkhafaji et al., 2013).
Investigation of Fluorous Polymers
The study of fluorous polymers, such as poly(2,2-bis(trifluoromethyl)-4,5-difluoro-1,3-dioxide-co-tetrafluoroethylene) (Teflon AF), for solute transport and extraction, underlines the importance of fluoro-substituted compounds in understanding the interaction between polymers and various solutes. This research provides a foundation for developing advanced materials for separation and filtration technologies (Zhao et al., 2004).
Safety and Hazards
Propiedades
IUPAC Name |
1-chloro-3-fluoro-2-(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4/c9-6-2-1-3-7(10)5(6)4-8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEOIASLWNGZGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301234554 | |
| Record name | 1-Chloro-3-fluoro-2-(2,2,2-trifluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301234554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1099597-29-1 | |
| Record name | 1-Chloro-3-fluoro-2-(2,2,2-trifluoroethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-3-fluoro-2-(2,2,2-trifluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301234554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[4-(4-Methoxyphenyl)piperazinyl]azetidine trihydrochloride](/img/structure/B1439379.png)

![1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-ylmethanamine](/img/structure/B1439382.png)

![tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1439386.png)






